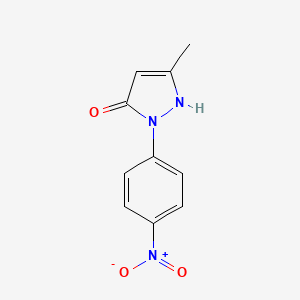

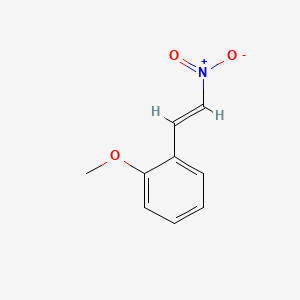

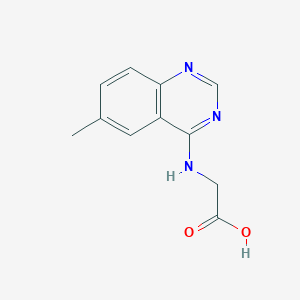

![molecular formula C13H9FN2 B1298765 2-(4-Fluorphenyl)imidazo[1,2-a]pyridin CAS No. 347-12-6](/img/structure/B1298765.png)

2-(4-Fluorphenyl)imidazo[1,2-a]pyridin

Übersicht

Beschreibung

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds. These compounds have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group is likely to influence the electronic properties and reactivity of the molecule, making it a valuable intermediate for further chemical modifications and applications in drug discovery.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine compounds involves various strategies, including palladium-catalyzed cascade reactions, oxidative intramolecular C–H amination, and multicomponent reactions. For instance, the synthesis of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones was achieved through palladium-catalyzed CO insertion and C-H bond activation . Another approach utilized copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene for the C–H amination of 2-(2'-aminophenyl)imidazo[1,2-a]pyridines . These methods demonstrate the versatility of synthetic routes available for constructing the imidazo[1,2-a]pyridine core.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been confirmed using various spectroscopic techniques, including NMR and mass spectrometry. For example, the structure of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was confirmed by 1H NMR and mass spectra . Additionally, the crystal structure and conformational analysis of 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide were determined by X-ray diffraction and compared with density functional theory (DFT) calculations . These studies provide detailed insights into the molecular geometry and electronic structure of imidazo[1,2-a]pyridine derivatives.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives participate in various chemical reactions, which are essential for their functionalization and application in drug design. For instance, the synthesis of fluorinated imidazo[1,2-a]pyridine derivatives for imaging beta-amyloid in Alzheimer's disease involved the introduction of fluorine-containing side chains . The Suzuki reaction, hydrolysis, and amidation reactions were employed to obtain functionalized imidazo[1,2-a]pyridine compounds . These reactions highlight the chemical reactivity and potential for diversification of the imidazo[1,2-a]pyridine scaffold.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and substituents. The optical properties of a library of π-expanded imidazo[1,2-a]pyridines were characterized, showing strong UV absorption and fluorescence . The introduction of electron-withdrawing or electron-donating groups can significantly affect the photophysical responses, solubility, and stability of these compounds. For example, the synthesis and structure-activity relationships of 4-fluorophenyl-imidazoles as kinase inhibitors revealed the influence of heteroaryl groups and the position of carboxylic acid or tetrazole on the imidazole ring . Additionally, the electroluminescent properties of imidazo[1,2-a]pyridine-based luminogens were explored for potential applications in organic light-emitting diodes . These properties are crucial for the development of imidazo[1,2-a]pyridine derivatives as functional materials and therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“2-(4-Fluorphenyl)imidazo[1,2-a]pyridin” ist ein wertvolles heterocyclisches Gerüst in der organischen Synthese . Es wird als Baustein bei der Synthese einer Vielzahl komplexer organischer Moleküle verwendet .

Pharmazeutische Chemie

Diese Verbindung hat aufgrund ihrer vielversprechenden und vielfältigen biologischen Aktivität großes Interesse in der pharmazeutischen Chemie geweckt . Es wird aufgrund seiner breiten Palette an Anwendungen in der pharmazeutischen Chemie als “drug prejudice” Gerüst bezeichnet .

Antivirale Forschung

Imidazo[1,2-a]pyridine, darunter “this compound”, haben potenzielle antivirale Eigenschaften gezeigt .

Antiulkus-Forschung

Forschungen haben gezeigt, dass Imidazo[1,2-a]pyridine antiulkus-Eigenschaften haben könnten .

Antibakterielle Forschung

Imidazo[1,2-a]pyridine haben antibakterielle Eigenschaften gezeigt, was sie für die Entwicklung neuer Antibiotika interessant macht .

Antikrebsforschung

Diese Verbindungen haben sich als potenzielle Antikrebsmittel erwiesen .

Antifungalforschung

Imidazo[1,2-a]pyridine wurden auch auf ihre antifungalen Eigenschaften untersucht .

Antituberkuloseforschung

Forschungen haben gezeigt, dass Imidazo[1,2-a]pyridine antituberkulose-Eigenschaften haben könnten .

Safety and Hazards

“2-(4-Fluorophenyl)imidazo[1,2-a]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

Zukünftige Richtungen

Imidazo[1,2-a]pyridines, including “2-(4-Fluorophenyl)imidazo[1,2-a]pyridine”, have a wide range of applications in medicinal chemistry and material science . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . Therefore, future research may focus on developing new synthetic strategies and exploring novel applications of these compounds.

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, are known to interact with various biological targets, contributing to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including direct binding, inhibition, and functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit anti-cancer properties by binding and inhibiting certain proteins .

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNOFVTHZVLYOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352756 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644730 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

347-12-6 | |

| Record name | 2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine a useful substrate in the Suzuki cross-coupling reaction?

A1: Research indicates that the Suzuki cross-coupling reaction proceeds efficiently on 6-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine. [] This suggests that the presence of the 2-(4-fluorophenyl) substituent positively influences the reactivity of the 6-bromo group towards this specific reaction. The electron-withdrawing nature of the fluorine atom in the para position of the phenyl ring could contribute to this enhanced reactivity by influencing the electronic properties of the imidazo[1,2-a]pyridine core.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

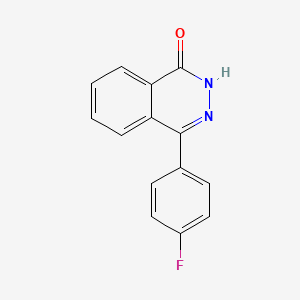

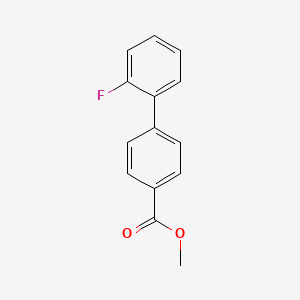

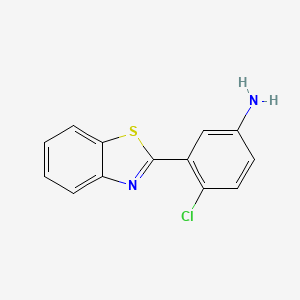

![N-Benzo[1,3]dioxol-5-yl-2-(3-formyl-indol-1-yl)-acetamide](/img/structure/B1298683.png)

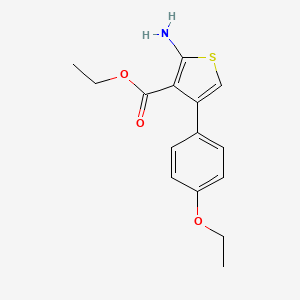

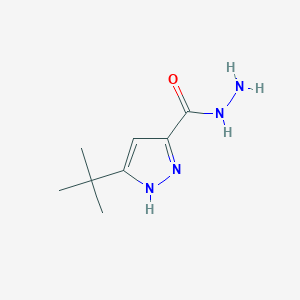

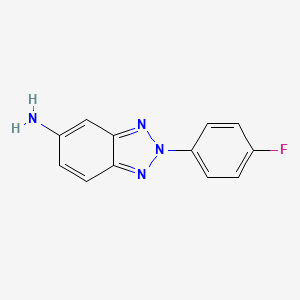

![5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1298697.png)

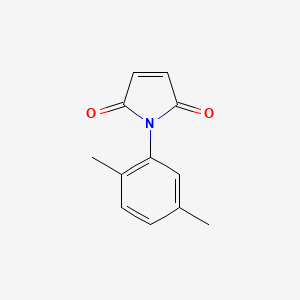

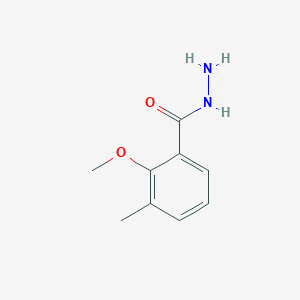

![5-[2-(Trifluoromethoxy)phenyl]-2-furaldehyde](/img/structure/B1298721.png)